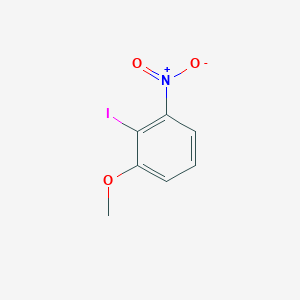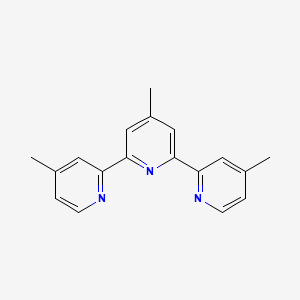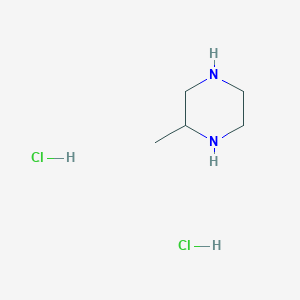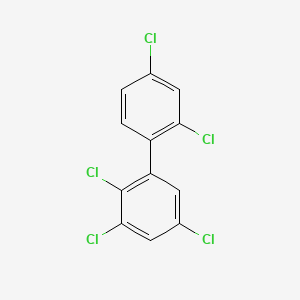
2,2',3,4',5-Pentachlorobiphenyl
Descripción general
Descripción
2,2',3,4',5-Pentachlorobiphenyl (PCB-95) is a polychlorinated biphenyl (PCB) compound that has been used in a variety of industrial and commercial applications. It is a persistent organic pollutant (POP) and is considered to be a potential environmental hazard. PCBs are known to be toxic to both humans and animals, and have been linked to a variety of health problems. PCB-95 is one of the most toxic of the PCBs, and is believed to be a major contributor to the health risks associated with long-term exposure to PCBs.
Aplicaciones Científicas De Investigación
Thyroid Dysfunction Research
- Scientific Field : Endocrinology
- Application Summary : 2,2’,3,4’,5-Pentachlorobiphenyl (PCB118) is used to study thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .
- Methods of Application : FRTL-5 cells were treated with different concentrations of PCB118 or dimethyl sulfoxide (DMSO). The effects of PCB118 on cell viability and apoptosis were assessed using a Cell Counting Kit-8 assay and apoptosis assays .
- Results : Higher PCB118 concentrations inhibited cell viability in a concentration- and time-dependent manner. Akt, p-Akt, and p-FoxO3a protein or mRNA levels increased significantly in PCB118-treated groups, and NIS protein and mRNA levels decreased considerably compared with the control groups .
Developmental Neurotoxicity Research
- Scientific Field : Neurotoxicology
- Application Summary : 2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95) is used to study its developmental neurotoxicity (DNT) effects on developing brains in zebrafish larvae .
- Methods of Application : Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results : Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups .
Epigenetic Imprinting Research
- Scientific Field : Epigenetics
- Application Summary : 2,3’,4,4’5-pentachlorobiphenyl is used to study its effects on epigenetic imprinting and maturation of offspring’s oocytes in mice .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results : The specific results or outcomes are not detailed in the available resources .
Molecular Mechanisms Research
- Scientific Field : Molecular Biology
- Application Summary : 2,2’,3,4’,5-Pentachlorobiphenyl (PCB118) is used to explore the molecular mechanisms underlying thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .
- Methods of Application : FRTL-5 cells were treated with different concentrations of PCB118 or dimethyl sulfoxide (DMSO). The effects of PCB118 on cell viability and apoptosis were assessed using a Cell Counting Kit-8 assay and apoptosis assays .
- Results : Higher PCB118 concentrations inhibited cell viability in a concentration- and time-dependent manner. Akt, p-Akt, and p-FoxO3a protein or mRNA levels increased significantly in PCB118-treated groups, and NIS protein and mRNA levels decreased considerably compared with the control groups .
Chemical Properties Research
- Scientific Field : Chemistry
- Application Summary : 2,2’,3,4’,5-Pentachlorobiphenyl is used to study its chemical properties .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results : The specific results or outcomes are not detailed in the available resources .
Endometrial Receptivity Research
- Scientific Field : Reproductive Biology
- Application Summary : 2,2’,3,4’,5-Pentachlorobiphenyl is used to study its effects on endometrial receptivity in mice .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results : The specific results or outcomes are not detailed in the available resources .
Molecular Mechanisms Research
- Scientific Field : Molecular Biology
- Application Summary : 2, 3′, 4, 4′, 5-Pentachlorobiphenyl (PCB118) is used to explore the molecular mechanisms underlying thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .
- Methods of Application : FRTL-5 cells were treated with either different concentrations of PCB118 or dimethyl sulfoxide (DMSO). The effects of PCB118 on FRTL-5 cells viability and apoptosis were assessed by using a Cell Counting Kit-8 assay and apoptosis assays .
- Results : Higher PCB118 concentrations can inhibit cell viability in a concentration- and time-dependent manner. Akt, p-Akt, and p-FoxO3a protein or mRNA levels increased significantly in PCB118-treated groups and NIS protein and mRNA levels decreased considerably compared with the control groups .
Chemical Properties Research
- Scientific Field : Chemistry
- Application Summary : 2,2’,3,4’,5-Pentachlorobiphenyl is used to study its chemical properties .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results : The specific results or outcomes are not detailed in the available resources .
Endometrial Receptivity Research
- Scientific Field : Reproductive Biology
- Application Summary : 2,3′,4,4′,5-Pentachlorobiphenyl is used to study its effects on endometrial receptivity in mice .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results : The specific results or outcomes are not detailed in the available resources .
Propiedades
IUPAC Name |
1,2,5-trichloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOAMBOBSWRMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074196 | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',5-Pentachlorobiphenyl | |
CAS RN |
68194-07-0 | |
| Record name | 2,2′,3,4′,5-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Y9KD49DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



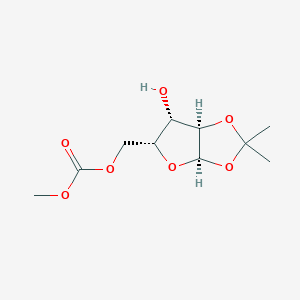
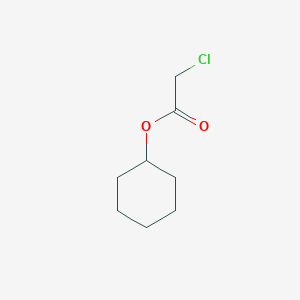
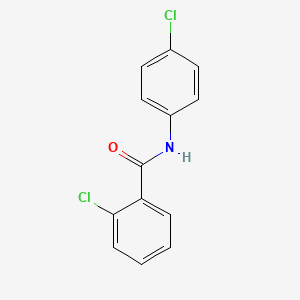
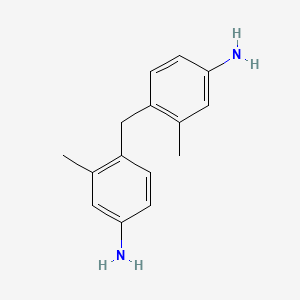
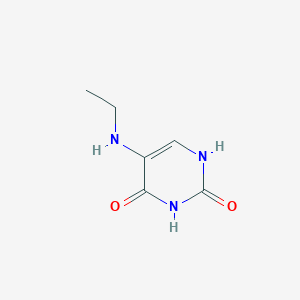


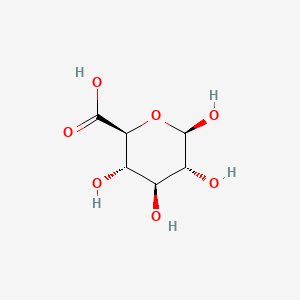
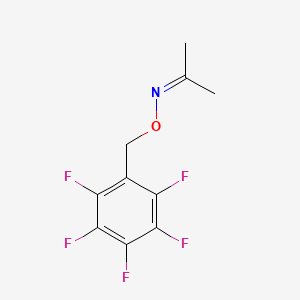
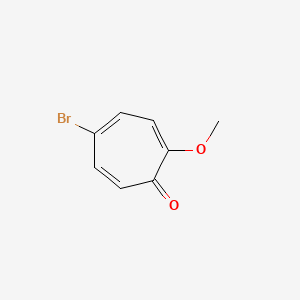
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)
